Anti-MRSA Activity vs. Pexiganan & LL-37
In a head-to-head comparison against seven antimicrobial peptides (AMPs) tested on clinical methicillin-resistant *Staphylococcus aureus* (MRSA) isolates, Temporin A demonstrated a minimum inhibitory concentration (MIC) range of 4-16 µg/mL. This activity was significantly more potent than that of LL-37, Pexiganan, and Pal-KKKK-NH2, all of which had MIC values exceeding 128 µg/mL [1]. Temporin A's activity was comparable to that of the lead peptide in this study, Pal-KGK-NH2 (MIC 1 µg/mL), and superior to Citropin 1.1 (MIC 16-64 µg/mL). This quantitative ranking directly informs the selection of the most effective AMP for in vitro MRSA challenge experiments.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 4-16 µg/mL |
| Comparator Or Baseline | LL-37 (>128 µg/mL); Pexiganan (>128 µg/mL); Pal-KKKK-NH2 (>128 µg/mL); Citropin 1.1 (16-64 µg/mL) |
| Quantified Difference | Temporin A is at least 8- to 32-fold more potent than LL-37, Pexiganan, and Pal-KKKK-NH2, and up to 4-fold more potent than Citropin 1.1 at the lower end of the range. |
| Conditions | Broth microdilution assay against clinical MRSA isolates. |
Why This Matters
This data provides a direct, quantitative basis for selecting Temporin A over Pexiganan or LL-37 when high potency against MRSA is a critical assay requirement.
- [1] Bozkurt-Guzel C, Savage PB, Gerceker AA. Antimicrobial Activity of Different Antimicrobial Peptides (AMPs) Against Clinical Methicillin-resistant Staphylococcus aureus (MRSA). Curr Drug Deliv. 2018;15(2):234-241. View Source
